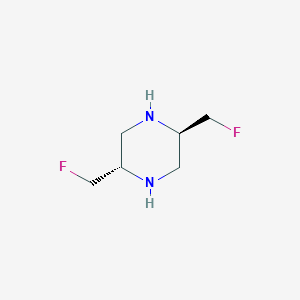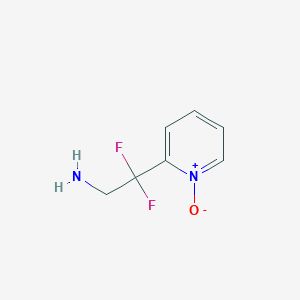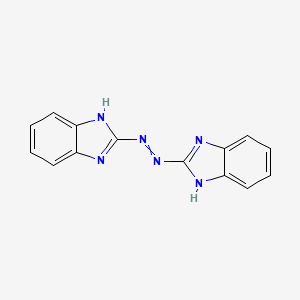![molecular formula C10H13NO B12841078 4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
4-[(R)-amino(cyclopropyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Amino(cyclopropyl)methyl)phenol: is a chiral organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group to the phenol ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of phenol with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropylmethylated phenol with an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of ®-4-(Amino(cyclopropyl)methyl)phenol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-4-(Amino(cyclopropyl)methyl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives. For example, the amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Chiral Compounds: ®-4-(Amino(cyclopropyl)methyl)phenol is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, ®-4-(Amino(cyclopropyl)methyl)phenol is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-4-(Amino(cyclopropyl)methyl)-4-chlorophenol: This compound has a similar structure but with a chlorine atom on the phenol ring, which can alter its reactivity and biological activity.
®-4-(Amino(cyclopropyl)methyl)-2-methylphenol: The presence of a methyl group on the phenol ring can influence the compound’s steric and electronic properties.
Uniqueness: ®-4-(Amino(cyclopropyl)methyl)phenol is unique due to its specific combination of a chiral center, a cyclopropylmethyl group, and a phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
4-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m1/s1 |
InChI-Schlüssel |
DEQTVSNEVTUFLS-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC=C(C=C2)O)N |
Kanonische SMILES |
C1CC1C(C2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


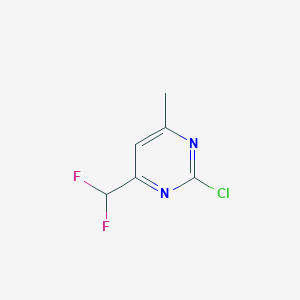

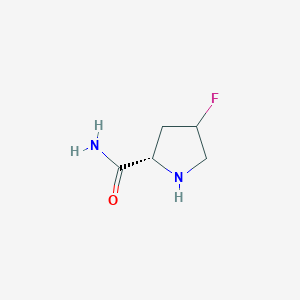

![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
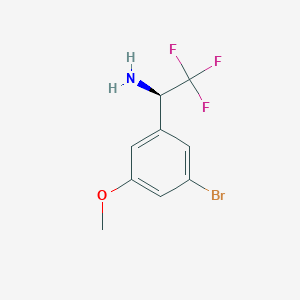
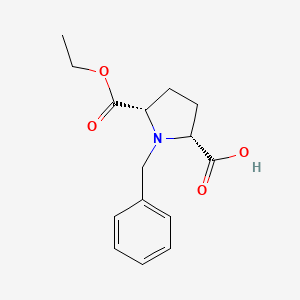
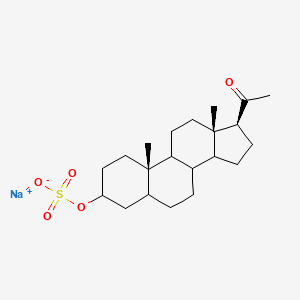
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
